molecular formula C7H7BrClN B2891752 (4-Bromo-3-chlorophenyl)methanamine CAS No. 1208076-65-6

(4-Bromo-3-chlorophenyl)methanamine

Cat. No.: B2891752
CAS No.: 1208076-65-6
M. Wt: 220.49
InChI Key: HQEHGBULSMIQAN-UHFFFAOYSA-N
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Description

(4-Bromo-3-chlorophenyl)methanamine is an organic compound with the molecular formula C7H7BrClN It is a derivative of methanamine, where the phenyl ring is substituted with bromine and chlorine atoms at the 4 and 3 positions, respectively

Scientific Research Applications

(4-Bromo-3-chlorophenyl)methanamine has a wide range of applications in scientific research, including:

Safety and Hazards

“(4-Bromo-3-chlorophenyl)methanamine” is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-chlorophenyl)methanamine typically involves the reaction of 4-bromo-3-chlorobenzonitrile with a reducing agent. One common method is the reduction of the nitrile group to an amine group using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-3-chlorophenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: (4-Bromo-3-chlorophenyl)methanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of an amine group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

(4-bromo-3-chlorophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEHGBULSMIQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208076-65-6
Record name (4-bromo-3-chlorophenyl)methanamine
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